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Compound of Interest

Compound Name:
tert-Butyl

(mesitylsulfonyl)oxycarbamate

Cat. No.: B1269521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl
(mesitylsulfonyl)oxycarbamate, a versatile reagent in organic synthesis. The document

details established experimental protocols, presents key quantitative data in a comparative

format, and includes visualizations of the synthetic pathway and its application in a key

reaction.

Introduction
tert-Butyl (mesitylsulfonyl)oxycarbamate, also known as N-Boc-O-

(mesitylsulfonyl)hydroxylamine, is a valuable reagent primarily utilized in the enantioselective

aziridination of α,β-unsaturated aldehydes. Its structure combines a bulky mesitylsulfonyl group

with a Boc-protected hydroxylamine, rendering it an effective electrophilic aminating agent. This

guide will focus on its synthesis from 2-mesitylenesulfonyl chloride and tert-butyl

hydroxycarbamate.

Synthesis of tert-Butyl
(mesitylsulfonyl)oxycarbamate
The synthesis of tert-Butyl (mesitylsulfonyl)oxycarbamate is typically achieved through the

reaction of 2-mesitylenesulfonyl chloride with tert-butyl N-hydroxycarbamate in the presence of
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a base. The reaction is generally performed at low temperatures to ensure stability and

selectivity.

Reaction Scheme
The overall chemical transformation is depicted in the following reaction scheme:

2-Mesitylenesulfonyl
Chloride

+

tert-Butyl
N-hydroxycarbamate

tert-Butyl
(mesitylsulfonyl)oxycarbamate

Triethylamine,
Solvent (Ether or EtOAc),

-10°C to 0°C

+

Triethylammonium
Chloride
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Caption: Synthetic route to tert-Butyl (mesitylsulfonyl)oxycarbamate.

Experimental Protocols
Two detailed experimental protocols for the synthesis are provided below. These protocols offer

slight variations in reaction conditions, which are summarized in the subsequent data

presentation table.

Protocol 1: Synthesis in Diethyl Ether
This protocol describes the synthesis using diethyl ether as the solvent at 0°C.

Materials:

2-Mesitylenesulfonyl chloride (2.00 g, 9.17 mmol)

N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate) (1.47 g, 11.0 mmol)

Triethylamine (TEA) (1.3 mL)

Diethyl ether (18 mL)

Ethyl acetate (EtOAc)

Hexane

Procedure:

A flame-dried and argon-purged round-bottom flask is charged with 2-mesitylenesulfonyl

chloride (2.00 g, 9.17 mmol) and dissolved in diethyl ether (18 mL).

N-Boc-hydroxylamine (1.47 g, 11.0 mmol) is added to the solution.

The flask is cooled to 0°C in an ice bath.

Triethylamine (1.3 mL) is added dropwise to the cooled solution.
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The reaction mixture is stirred at 0°C for 2 hours. Reaction progress is monitored by Thin

Layer Chromatography (TLC).

Upon completion, the precipitated triethylammonium chloride (TEA-Cl) is removed by

filtration and washed with diethyl ether.

The filtrate is concentrated under reduced pressure (in vacuo).

The crude product is purified by flash chromatography using a 25/75 ethyl acetate/hexane

gradient to yield the final product as a white solid (2.16 g, quantitative yield).[1]

Protocol 2: Synthesis in Ethyl Acetate
This protocol utilizes ethyl acetate as the solvent at a slightly lower temperature of -10°C.

Materials:

2,4,6-trimethylbenzene-1-sulfonyl chloride (5.0 g, 22.4 mmol)

tert-butyl hydroxycarbamate (3.04 g, 22.4 mmol)

Triethylamine (3.8 mL, 27.0 mmol)

Ethyl acetate (EtOAc) (110.0 mL)

Water

Procedure:

To a solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (5.0 g, 22.4 mmol) and tert-butyl

hydroxycarbamate (3.04 g, 22.4 mmol) in ethyl acetate (110.0 mL), add triethylamine (3.8

mL, 27.0 mmol).

The reaction mixture is cooled to -10°C.

The mixture is stirred at this temperature for 2 hours.

The organic phase is washed with water (20 mL).
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Further workup and purification steps (not detailed in the source) would be required to isolate

the final product.

Data Presentation
The following table summarizes the quantitative data from the described experimental protocols

for easy comparison.

Parameter Protocol 1 Protocol 2

Starting Material 1 2-Mesitylenesulfonyl chloride
2,4,6-trimethylbenzene-1-

sulfonyl chloride

Starting Material 2 N-Boc-hydroxylamine tert-butyl hydroxycarbamate

Base Triethylamine (TEA) Triethylamine

Solvent Diethyl ether Ethyl acetate (EtOAc)

Temperature 0°C -10°C

Reaction Time 2 hours 2 hours

Yield Quantitative (2.16 g)[1] Not specified

Purification
Flash chromatography (25/75

EtOAc/hexane)[1]
Aqueous wash

Characterization Data
The synthesized tert-Butyl (mesitylsulfonyl)oxycarbamate is a white to off-white solid. Key

characterization data is presented below.
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Property Value

Molecular Formula C₁₄H₂₁NO₅S

Molecular Weight 315.39 g/mol

Melting Point 104-105.5 °C[1]

Appearance White to Off-White Solid[1]

Solubility DMSO (Slightly), Methanol (Slightly)[1]

Storage
Hygroscopic, store in refrigerator under inert

atmosphere[1]

Spectroscopic Data:

¹³C NMR: Data is available on PubChem.

Mass Spectrometry: Data is available on PubChem.

¹H NMR: While a spectrum for the final product is not readily available, the expected signals

would include those for the tert-butyl group (singlet, ~1.5 ppm), the methyl groups on the

mesitylene ring (singlets, ~2.3 and ~2.6 ppm), the aromatic protons of the mesitylene ring

(singlet, ~7.0 ppm), and an NH proton.

IR Spectroscopy: Expected characteristic peaks would include N-H stretching, C=O

stretching of the carbamate, and S=O stretching of the sulfonyl group.

Application in Enantioselective Aziridination
As mentioned, a primary application of tert-Butyl (mesitylsulfonyl)oxycarbamate is in the

enantioselective aziridination of α,β-unsaturated aldehydes. This reaction typically employs a

chiral amine catalyst, such as a prolinol derivative, to induce stereoselectivity.

Proposed Reaction Workflow
The following diagram illustrates the logical workflow of the organocatalyzed enantioselective

aziridination of an enal using tert-Butyl (mesitylsulfonyl)oxycarbamate.
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Caption: Workflow for enantioselective aziridination.
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This process involves the formation of a chiral enamine intermediate from the α,β-unsaturated

aldehyde and the catalyst. This enamine then undergoes a Michael addition to the tert-Butyl
(mesitylsulfonyl)oxycarbamate. Subsequent intramolecular cyclization affords the desired

chiral N-Boc protected aziridine, with regeneration of the catalyst. This reaction is highly

valuable for the synthesis of enantiomerically enriched nitrogen-containing compounds, which

are important building blocks in pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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